(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
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Description
(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one, also known as (E)-N-methyl-N-(4-methylpiperazin-1-yl)prop-2-en-1-amine, is an organic compound that is used in various scientific research applications. It is a synthetic compound that is used in a variety of laboratory experiments, such as in the synthesis of other compounds, and in the study of biochemical and physiological effects. This compound has a variety of advantages and limitations for use in laboratory experiments, and it is important to understand the synthesis methods, mechanism of action, and the biochemical and physiological effects of (E)-N-methyl-N-(4-methylpiperazin-1-yl)prop-2-en-1-amine in order to properly assess its potential uses.
Scientific Research Applications
Applications in Drug Development and Biochemical Research
The compound has been used as a core structure or a fragment in the synthesis of various bioactive molecules. For example, related structures have been synthesized and evaluated for their analgesic and anticonvulsant activities, as seen in the studies by Chen (1956) and Kamiński et al. (2015). These studies indicate the potential of (E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one derivatives in the development of new therapeutic agents. Additionally, compounds with similar structures have shown interactions with serotonin receptors, suggesting potential applications in neuroscience and pharmacology research, as illustrated in the studies by Dekeyne et al. (2012) and Lamphier et al. (2014). These interactions could be crucial for understanding and treating various psychiatric and neurological disorders.
Biochemical and Pharmacological Studies
The biochemical and pharmacological properties of compounds structurally related to (E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one have been a subject of interest in various studies. For example, the research by Malinka and Rutkowska (1997) and by Iguchi et al. (1984) explores the biological properties and metabolic pathways of related compounds. These studies contribute to a deeper understanding of the compound's metabolism, biological activity, and potential toxicological implications, which are critical for drug development and safety evaluations.
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZNYMETCIZKN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one |
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